Enhanced Leaving Group Ability: Iodo vs. Bromo and Chloro Substituents
In nucleophilic substitution reactions, the iodo substituent in 3-iodo-5-nitropyridine is a significantly better leaving group compared to the corresponding bromo or chloro analogs [1]. This is due to iodine's lower electronegativity and larger atomic radius, which weakens the carbon-halogen bond and lowers the activation energy for bond cleavage [1].
| Evidence Dimension | Leaving Group Ability (Relative Reactivity Order) |
|---|---|
| Target Compound Data | Iodo (I) substituent - highest reactivity |
| Comparator Or Baseline | Bromo (Br) and Chloro (Cl) analogs (e.g., 3-bromo-5-nitropyridine, 3-chloro-5-nitropyridine) - lower reactivity |
| Quantified Difference | Qualitative order: I > Br > Cl |
| Conditions | General SN2 and cross-coupling reaction mechanisms [1] |
Why This Matters
This superior leaving group ability translates to faster reaction rates and often higher yields in cross-coupling reactions, making it the preferred choice for efficient library synthesis.
- [1] Careers.MontgomeryAdvertiser.com. (2024). Did you correctly predict which 2-halo-5-nitropyridine would react the fastest? Retrieved from https://careers.montgomeryadvertiser.com/question/49329794.html View Source
